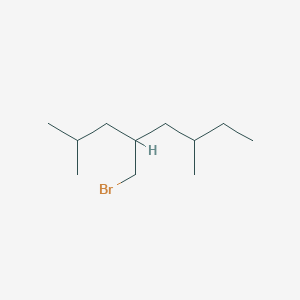

4-(Bromomethyl)-2,6-dimethyloctane

Descripción

4-(Bromomethyl)-2,6-dimethyloctane is a brominated branched alkane with the molecular formula C₁₁H₂₁Br. Its structure consists of an octane backbone substituted with methyl groups at positions 2 and 6 and a bromomethyl group at position 4. This compound is primarily utilized as an intermediate in organic synthesis, particularly in alkylation reactions, due to the reactivity of the bromine atom as a leaving group.

Propiedades

Fórmula molecular |

C11H23Br |

|---|---|

Peso molecular |

235.20 g/mol |

Nombre IUPAC |

4-(bromomethyl)-2,6-dimethyloctane |

InChI |

InChI=1S/C11H23Br/c1-5-10(4)7-11(8-12)6-9(2)3/h9-11H,5-8H2,1-4H3 |

Clave InChI |

LWRBMPJTTKMNKO-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)CC(CC(C)C)CBr |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2,6-dimethyloctane typically involves the bromination of 2,6-dimethyloctane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride .

Industrial Production Methods

Industrial production of 4-(Bromomethyl)-2,6-dimethyloctane may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters .

Análisis De Reacciones Químicas

Types of Reactions

4-(Bromomethyl)-2,6-dimethyloctane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Typically involves reagents like sodium azide, potassium thiocyanate, or sodium alkoxides in polar aprotic solvents.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Produces substituted derivatives like amines, ethers, or thioethers.

Oxidation: Yields alcohols, aldehydes, or carboxylic acids.

Reduction: Results in the formation of hydrocarbons.

Aplicaciones Científicas De Investigación

4-(Bromomethyl)-2,6-dimethyloctane has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry:

Material Science: Utilized in the preparation of polymers and other advanced materials.

Mecanismo De Acción

The mechanism of action of 4-(Bromomethyl)-2,6-dimethyloctane in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. These intermediates then undergo further transformations to yield the desired products . The molecular targets and pathways involved are primarily dictated by the nature of the nucleophile or electrophile in the reaction .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound is compared below with structurally related alkanes and halogenated derivatives to highlight differences in physical properties, reactivity, and applications.

Structural Isomers and Homologs

- 2,6-Dimethyloctane (C₁₀H₂₂): A non-halogenated branched alkane listed in emission inventories . It lacks the bromomethyl group, resulting in lower molecular weight (142.28 g/mol) and boiling point (~173°C). It is less reactive and typically used as a solvent or fuel additive.

- 2,5-Dimethyloctane (C₁₀H₂₂): A positional isomer with methyl groups at positions 2 and 5.

Halogenated Derivatives

- 4-(Chloromethyl)-2,6-dimethyloctane (C₁₁H₂₁Cl) : Substituting bromine with chlorine reduces molecular weight (200.73 g/mol) and polarizability. Chlorinated analogs exhibit slower reaction kinetics in nucleophilic substitutions due to weaker leaving-group ability compared to bromine.

- 4-(Iodomethyl)-2,6-dimethyloctane (C₁₁H₂₁I) : Iodine’s larger atomic size increases molecular weight (268.19 g/mol) and enhances leaving-group capacity, but such compounds are less thermally stable than brominated analogs.

Environmental and Industrial Relevance

- Branched alkanes like 2,6-dimethyloctane are detected in vehicle emissions, suggesting environmental release from fuel combustion or interior materials . Brominated derivatives like 4-(Bromomethyl)-2,6-dimethyloctane are less volatile and may persist in ecosystems, though their environmental fate remains understudied.

- Non-halogenated analogs (e.g., 2,5-dimethylheptane) are associated with indoor air pollutants in vehicles, whereas brominated compounds are more likely to appear in industrial waste streams .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Research Findings and Implications

- Reactivity : The bromine atom in 4-(Bromomethyl)-2,6-dimethyloctane facilitates efficient nucleophilic substitutions, making it valuable in synthesizing complex organic molecules.

- Environmental Impact: While non-halogenated analogs are linked to vehicular emissions, brominated compounds may accumulate in industrial settings, necessitating rigorous waste management .

- Toxicology: Limited data underscore the need for precautionary measures, as brominated alkanes often share hazards with other halogenated hydrocarbons (e.g., 4-(Bromomethyl)benzaldehyde) .

Actividad Biológica

4-(Bromomethyl)-2,6-dimethyloctane is an organic compound with the molecular formula and a molecular weight of 235.21 g/mol. It features a bromomethyl group attached to a branched alkane structure, which may confer unique biological activities. This article delves into its biological activity, including potential therapeutic applications and mechanisms of action.

Structure

- Molecular Formula:

- Molecular Weight: 235.21 g/mol

- CAS Number: 66047671

Physical Properties

- Melting Point: Data not readily available.

- Boiling Point: Data not readily available.

- Solubility: Limited solubility in water; soluble in organic solvents.

The biological activity of 4-(Bromomethyl)-2,6-dimethyloctane may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromomethyl group suggests potential reactivity that could lead to inhibition or modulation of specific biological pathways.

Anticancer Potential

Research indicates that compounds with similar structures may exhibit anticancer properties. For instance, brominated aliphatic compounds have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms often involve:

- Inhibition of cell proliferation

- Induction of apoptosis

- Disruption of cell signaling pathways

Case Studies

- Study on Brominated Compounds : A study published in Nature explored the effects of brominated aliphatic compounds on cancer cell lines. The findings suggested that these compounds could inhibit the growth of specific cancer types by inducing oxidative stress and apoptosis .

- Volatile Organic Compounds : Research has shown that certain volatile organic compounds (VOCs), including those related to brominated aliphatic structures, can serve as biomarkers for cancer detection. This highlights the potential diagnostic applications of 4-(Bromomethyl)-2,6-dimethyloctane in identifying malignancies .

- Synergistic Effects : A recent investigation into the combination of various small molecules indicated that 4-(Bromomethyl)-2,6-dimethyloctane could enhance the efficacy of existing anticancer agents when used in conjunction with them, suggesting a possible role in combination therapy .

Data Table: Biological Activities and Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.